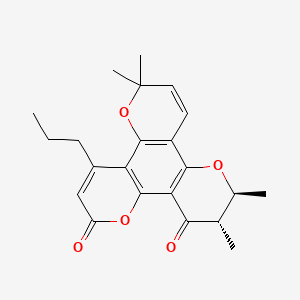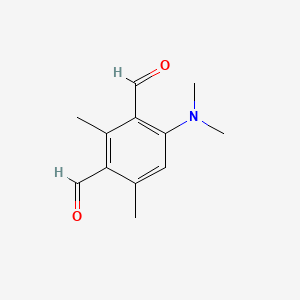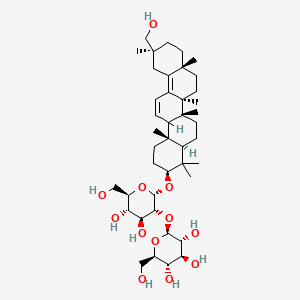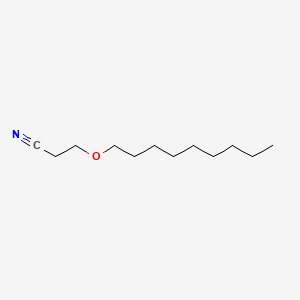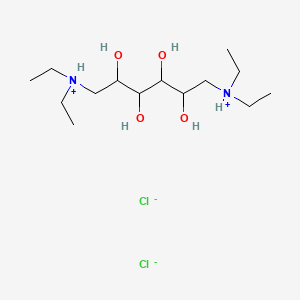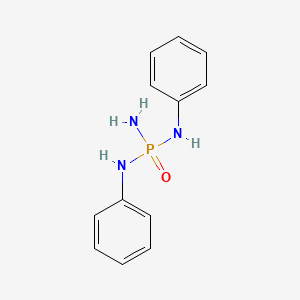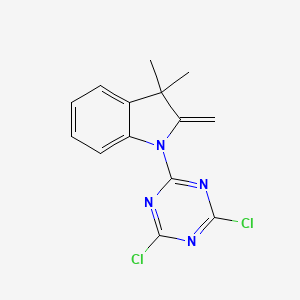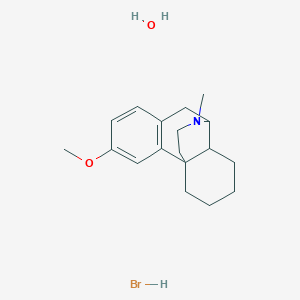
Dextromethorphan, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextromethorphan, hydrobromide is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is an active ingredient in many over-the-counter cough and cold medications. This compound is known for its minimal interaction with opioid receptors, making it a safer alternative to other opioids for cough suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dextromethorphan, hydrobromide involves several steps. One method includes the use of isoquinoline octa-hydride, which is reduced using potassium borohydride. The racemic compound isoquinoline octa-hydride is then decomposed by R-ibuprofen, and the product is cyclized using aluminum trichloride to obtain dextromethorphan .
Industrial Production Methods
In industrial settings, this compound is produced by a similar synthetic route but optimized for large-scale production. The process involves the use of ethyl acetate as a solvent and controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dextromethorphan, hydrobromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dextrorphan, its active metabolite.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can undergo substitution reactions to form different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are often used in substitution reactions.
Major Products Formed
Dextrorphan: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Dextromethorphan, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Used in the treatment of cough and as a potential treatment for neurological disorders.
Industry: Used in the formulation of various pharmaceutical products
Mechanism of Action
Dextromethorphan, hydrobromide acts as a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These actions contribute to its cough suppressant effects and potential antidepressant properties. The exact mechanism by which these receptor interactions translate to clinical effects is not fully understood .
Comparison with Similar Compounds
Similar Compounds
Levorphanol: Another levorphanol derivative with stronger opioid receptor interaction.
Codeine: An opioid used for cough suppression but with higher addiction potential.
Dextrorphan: The active metabolite of dextromethorphan with similar pharmacological properties
Uniqueness
Dextromethorphan, hydrobromide is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression.
Properties
IUPAC Name |
4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTADZBLEUMJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
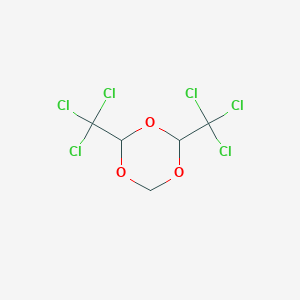
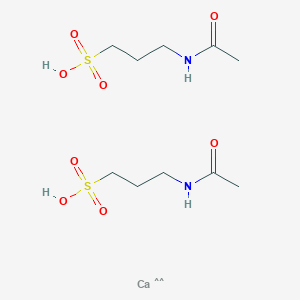

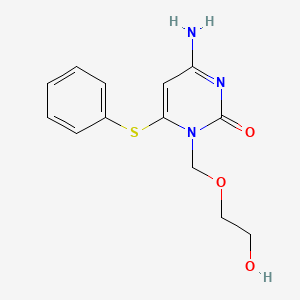
![(S)-2-(Fmoc-amino)-3-[4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid](/img/structure/B15197024.png)
